3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide
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Overview
Description
3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a hydroxy group, and a methyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 2-hydroxy-4-methylphenylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. This method allows for precise control of reaction conditions, leading to higher yields and purity. The use of microreactors also enhances safety and reduces waste .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-fluoro-N-(2-oxo-4-methylphenyl)benzamide.
Reduction: Formation of 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(4-methylphenyl)benzamide
- 3-fluoro-N-(2-methylphenyl)benzamide
- 3-bromo-N-(2-hydroxy-4-methylphenyl)benzamide
- 3-iodo-N-(2-hydroxy-4-methylphenyl)benzamide
Uniqueness
3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
746615-81-6 |
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Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-9-5-6-12(13(17)7-9)16-14(18)10-3-2-4-11(15)8-10/h2-8,17H,1H3,(H,16,18) |
InChI Key |
NSAGVXBXWSXXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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